2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C14H10Cl2N4O2S and its molecular weight is 369.22. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Researchers have synthesized a series of compounds related to the structure of "2,5-dichloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide", evaluating their anticancer activity against several cancer cell lines. These studies have highlighted the potential of these compounds as anticancer agents, demonstrating moderate to excellent efficacy in inhibiting cancer cell growth. For example, derivatives have shown higher anticancer activities than reference drugs in some cases, indicating their promise for further exploration in cancer therapy (Ravinaik et al., 2021).
Antimicrobial Activity
Compounds bearing the 1,3,4-oxadiazole moiety have been investigated for their antimicrobial properties. Studies have synthesized and evaluated various derivatives for their ability to inhibit bacterial and fungal strains. The antimicrobial evaluation of these compounds has shown promising results, with certain derivatives displaying significant activity against pathogenic microorganisms, suggesting their potential as antimicrobial agents (Abdellatif et al., 2013).
Structural and Spectral Analysis
The synthesis and structural characterization of related compounds have been thoroughly investigated, with studies employing various spectroscopic techniques to elucidate their molecular structures. X-ray crystallography, NMR spectroscopy, and mass spectrometry have been pivotal in confirming the structures of these compounds, providing a detailed understanding of their molecular frameworks. This foundational work supports the further exploration of their biological activities and potential applications (Sharma et al., 2016).
Herbicidal Activity
Some derivatives have been explored for their potential agricultural applications, specifically as herbicides. Research in this area has identified compounds with herbicidal activity against annual and perennial grasses, suggesting their utility in agricultural settings for the management of unwanted vegetation (Viste et al., 1970).
Exploration of Novel Heterocyclic Compounds
The compound and its derivatives have served as key intermediates in the synthesis of novel heterocyclic compounds. These efforts have led to the creation of new chemical entities with potential biological and pharmacological applications. The versatility of the core structure enables the design and synthesis of diverse heterocyclic systems, expanding the chemical space for discovery (Pokotylo et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biochemical pathways and enzymes, stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The thiazole ring, a component of this compound, is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, which may influence its interaction with its environment .
Properties
IUPAC Name |
2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O2S/c1-6-11(23-7(2)17-6)13-19-20-14(22-13)18-12(21)9-5-8(15)3-4-10(9)16/h3-5H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQGNUMBDIQPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.